molecular formula C23H22ClN3O2 B11651133 4-(3-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(3-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11651133
M. Wt: 407.9 g/mol
InChI Key: QEHZZVHDHISGJH-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core structure, which is known for its diverse biological activities and is often explored in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the quinoline core allows for potential oxidation reactions, which can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its quinoline core, it may exhibit antimicrobial, antiviral, or anticancer properties, warranting further investigation in drug development.

    Industry: The compound can be explored for its potential use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The exact mechanism of action for 4-(3-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline core may play a crucial role in binding to these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar compounds to 4-(3-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include:

These compounds share structural similarities, such as the presence of chlorophenyl and pyridinyl groups, but differ in their core structures and functional groups. The uniqueness of this compound lies in its specific quinoline core, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H22ClN3O2/c1-13-9-10-19(25-12-13)27-23(29)20-14(2)26-17-7-4-8-18(28)22(17)21(20)15-5-3-6-16(24)11-15/h3,5-6,9-12,21,26H,4,7-8H2,1-2H3,(H,25,27,29)

InChI Key

QEHZZVHDHISGJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Cl)C(=O)CCC3)C

Origin of Product

United States

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